molecular formula C17H32O B14673496 5-(Prop-2-EN-1-YL)tetradecan-6-one CAS No. 50395-58-9

5-(Prop-2-EN-1-YL)tetradecan-6-one

Katalognummer: B14673496
CAS-Nummer: 50395-58-9
Molekulargewicht: 252.4 g/mol
InChI-Schlüssel: BIUVSHOPKVIWGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Prop-2-EN-1-YL)tetradecan-6-one is a chemical compound with the molecular formula C17H32O It is known for its unique structure, which includes a prop-2-en-1-yl group attached to a tetradecan-6-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-EN-1-YL)tetradecan-6-one typically involves the alkylation of tetradecan-6-one with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Prop-2-EN-1-YL)tetradecan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Prop-2-EN-1-YL)tetradecan-6-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Prop-2-EN-1-YL)tetradecan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the prop-2-en-1-yl group, which can participate in conjugation and stabilization of reaction intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Prop-2-EN-1-YL)tetradecan-2-one
  • 5-(Prop-2-EN-1-YL)tetradecan-4-one
  • 5-(Prop-2-EN-1-YL)tetradecan-8-one

Uniqueness

5-(Prop-2-EN-1-YL)tetradecan-6-one is unique due to its specific position of the prop-2-en-1-yl group and the ketone functionality at the sixth position. This structural arrangement imparts distinct reactivity and properties compared to its analogs.

Eigenschaften

CAS-Nummer

50395-58-9

Molekularformel

C17H32O

Molekulargewicht

252.4 g/mol

IUPAC-Name

5-prop-2-enyltetradecan-6-one

InChI

InChI=1S/C17H32O/c1-4-7-9-10-11-12-15-17(18)16(13-6-3)14-8-5-2/h6,16H,3-5,7-15H2,1-2H3

InChI-Schlüssel

BIUVSHOPKVIWGR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)C(CCCC)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.